molecular formula C9H7BrN2O2 B13135232 5-Bromo-8-methoxyquinazolin-4(3H)-one

5-Bromo-8-methoxyquinazolin-4(3H)-one

Cat. No.: B13135232
M. Wt: 255.07 g/mol
InChI Key: AEBSGSVXNPZRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-8-methoxyquinazolin-4(3H)-one is a chemical compound with the molecular formula C9H7BrN2O2 It belongs to the quinazolinone family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-methoxyquinazolin-4(3H)-one typically involves the bromination of 8-methoxyquinazolin-4(3H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-methoxyquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states. Reduction reactions can also modify the quinazolinone ring.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

5-Bromo-8-methoxyquinazolin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-8-methoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit certain kinases involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    8-Methoxyquinazolin-4(3H)-one: Lacks the bromine atom, which can affect its reactivity and biological activity.

    5-Bromoquinazolin-4(3H)-one: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

    5-Bromo-8-hydroxyquinazolin-4(3H)-one:

Uniqueness

5-Bromo-8-methoxyquinazolin-4(3H)-one is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance its reactivity and potential as a versatile intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

5-bromo-8-methoxy-3H-quinazolin-4-one

InChI

InChI=1S/C9H7BrN2O2/c1-14-6-3-2-5(10)7-8(6)11-4-12-9(7)13/h2-4H,1H3,(H,11,12,13)

InChI Key

AEBSGSVXNPZRLU-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C(=O)NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.